(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine
Description
The compound (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine features a nitro-substituted phenyl ring, a methoxyphenylsulfanyl group, and a methoxyimine moiety.
Properties
IUPAC Name |
(E)-N-methoxy-1-[2-(3-methoxyphenyl)sulfanyl-5-nitrophenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-13-4-3-5-14(9-13)22-15-7-6-12(17(18)19)8-11(15)10-16-21-2/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBCLRVCDQPCSI-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine typically involves a multi-step process. One common method includes the reaction of 3-methoxyphenyl thiol with 2-bromo-5-nitrobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C15H14N2O4S | 318.35 | 5-NO2, 3-MeO-C6H4-S | Agrochemicals, Medicinal Chemistry |
| (E)-(4-Chlorophenyl)methoxyamine | C20H14Cl2N2O3S | 405.78 | 4-Cl-C6H4-S, 3-NO2, 4-Cl-C6H4-O | Herbicides, Fungicides |
| [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl][(2,6-dichlorophenyl)methoxy]amine | C20H18Cl2N4OS | 433.35 | Triazine, 2,6-Cl2-C6H3-O | Herbicides |
| [1-(2-methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine | C18H23NO2 | 285.38 | 2-MeO-5-Me-C6H3, 4-MeO-C6H4 | Pharmaceutical intermediates |
Table 2: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Reactivity/Bioactivity |
|---|---|---|
| -NO2 (Nitro) | Electron-withdrawing | Increases electrophilicity; enhances redox activity |
| -OCH3 (Methoxy) | Electron-donating | Improves solubility; modulates receptor binding |
| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Boosts metabolic stability and lipophilicity |
| -Cl (Chloro) | Electron-withdrawing | Enhances binding to hydrophobic pockets |
Research Findings and Implications
- Synthetic Accessibility : Compounds with sulfanyl and imine groups (e.g., ) are often synthesized via condensation reactions between aldehydes and hydroxylamines, suggesting a feasible route for the target compound .
- Biological Activity : Nitroaromatic compounds exhibit herbicidal and antimicrobial properties, while sulfanyl groups may enhance binding to enzymes like acetolactate synthase (ALS) in plants .
- Stability Concerns : The nitro group in the target compound may render it prone to photodegradation, a common issue in nitrophenyl derivatives used outdoors .
Biological Activity
Chemical Structure and Properties
The structure of (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine can be represented as follows:
- IUPAC Name : (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
This compound features a methoxy group, a nitrophenyl moiety, and a sulfanyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth, likely due to their ability to interfere with microbial metabolic processes.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine | E. coli | 15 |
| (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine | S. aureus | 18 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: In Vitro Activity Against Cancer Cells
A study conducted on various cancer cell lines showed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |
These findings suggest that (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine may be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects, as similar compounds have been shown to inhibit pro-inflammatory cytokines.
Research Findings on Inflammatory Markers
In a controlled study examining the effect of the compound on inflammatory markers in vitro:
| Inflammatory Marker | Control Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
These results indicate a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
